N-dodecyl-4-nitrobenzamide chemical structure and properties
N-dodecyl-4-nitrobenzamide chemical structure and properties
An In-depth Technical Guide to N-dodecyl-4-nitrobenzamide: Synthesis, Properties, and Antimycobacterial Potential
Introduction
The N-alkyl-4-nitrobenzamide series represents a class of molecules gaining significant attention in medicinal chemistry. These compounds feature a rigid 4-nitrobenzamide headgroup attached to a flexible N-alkyl tail. This unique amphipathic structure is a key determinant of their biological activity. This guide focuses specifically on the N-dodecyl (C12) analogue, N-dodecyl-4-nitrobenzamide.
Recent research has highlighted the potential of this chemical class as potent antimycobacterial agents.[1] A seminal study exploring various N-alkyl chain lengths demonstrated that lipophilicity, governed by the tail length, is a critical parameter for optimizing activity against Mycobacterium tuberculosis.[1] N-dodecyl-4-nitrobenzamide, with its 12-carbon chain, is positioned within a potentially optimal range for membrane interaction and target engagement. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its promising biological context for researchers in drug development.
Chemical Structure and Physicochemical Properties
N-dodecyl-4-nitrobenzamide is comprised of a 4-nitrobenzoyl group linked to a dodecylamine chain via an amide bond. The electron-withdrawing nitro group influences the electronic properties of the aromatic ring, while the long alkyl chain imparts significant lipophilicity.
Table 1: Physicochemical Properties of N-dodecyl-4-nitrobenzamide
| Property | Value | Source / Method |
| IUPAC Name | N-dodecyl-4-nitrobenzamide | --- |
| Molecular Formula | C₁₉H₃₀N₂O₃ | Calculated |
| Molecular Weight | 334.46 g/mol | Calculated |
| 2D Structure | --- | |
| SMILES | CCCCCCCCCCCCNC(=O)c1ccc(cc1)[O-] | Predicted |
| XLogP | ~5.3 | Predicted (Extrapolated from N-decyl analogue XlogP of 4.4[2]) |
| Appearance | Likely a pale yellow or white solid | Predicted (Based on 4-nitrobenzamide[3]) |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and ethyl acetate. | Predicted (Based on 4-nitrobenzamide solubility[3][4] and high lipophilicity) |
| Melting Point | Not experimentally determined. Likely lower than the parent 4-nitrobenzamide (199-201 °C[5]). | Predicted |
Synthesis and Characterization
Rationale for Synthetic Strategy
The most direct and efficient method for synthesizing N-dodecyl-4-nitrobenzamide is through the nucleophilic acyl substitution reaction between a 4-nitrobenzoyl derivative and dodecylamine. Utilizing 4-nitrobenzoyl chloride, which can be readily prepared from 4-nitrobenzoic acid and a chlorinating agent like thionyl chloride, is a common and effective strategy.[6] Dodecylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion and prevents the protonation of the dodecylamine starting material.
Experimental Protocol: Synthesis of N-dodecyl-4-nitrobenzamide
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
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4-Nitrobenzoyl chloride
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Dodecylamine
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve dodecylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.
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Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dodecylamine starting material is consumed.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted dodecylamine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-dodecyl-4-nitrobenzamide.
Workflow for Purification and Characterization
The logical flow from the crude reaction output to a fully validated compound is essential for ensuring the material's identity and purity for subsequent biological testing.
Caption: Post-synthesis workflow for N-dodecyl-4-nitrobenzamide.
Expected Spectroscopic Data
For a researcher synthesizing this molecule, anticipating the spectral data is a key part of the validation process. The following table outlines the expected signals for N-dodecyl-4-nitrobenzamide based on its constituent functional groups.
Table 2: Predicted Spectroscopic Data for N-dodecyl-4-nitrobenzamide
| Technique | Key Signals / Peaks | Rationale |
| ¹H NMR | δ ~8.3 (d, 2H), δ ~8.0 (d, 2H), δ ~6.5 (t, 1H, NH), δ ~3.4 (q, 2H, N-CH₂), δ 1.2-1.7 (m, 20H), δ ~0.9 (t, 3H, CH₃) | Aromatic protons appear as two doublets due to the para-substitution. The amide proton signal will be a triplet. The alkyl chain will show characteristic signals for the terminal methyl, the methylene group adjacent to the nitrogen, and a broad multiplet for the remaining methylene groups.[7] |
| ¹³C NMR | δ ~165 (C=O), δ ~150 (C-NO₂), δ ~145 (Ar-C), δ ~128 (Ar-CH), δ ~124 (Ar-CH), δ ~40 (N-CH₂), δ 22-32 (alkyl chain), δ ~14 (CH₃) | The spectrum will show the amide carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being most downfield), and the distinct signals of the dodecyl chain carbons. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3080 (Ar C-H stretch), ~2920 & ~2850 (Alkyl C-H stretch), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1520 & ~1350 (N-O asymmetric & symmetric stretch) | These peaks are characteristic of a secondary amide with an aromatic nitro group and a long aliphatic chain.[8] |
| Mass Spec. (MS) | [M+H]⁺ at m/z 335.23 | The expected molecular ion peak in positive-ion mode Electrospray Ionization (ESI-MS). |
Biological Activity and Potential Applications
Antimycobacterial Activity
The primary therapeutic interest in N-dodecyl-4-nitrobenzamide lies in its potential as an antitubercular agent. Research on a library of N-alkyl nitrobenzamides revealed that the length of the alkyl chain is a critical determinant of antimycobacterial efficacy.[1] Compounds with intermediate chain lengths (C10-C14) generally exhibit superior activity compared to shorter or much longer-chain analogues. This suggests an optimal balance between aqueous solubility and the ability to partition into the complex, lipid-rich mycobacterial cell wall. N-dodecyl-4-nitrobenzamide, with its C12 chain, falls squarely within this promising range, making it a compelling candidate for further investigation.
Proposed Mechanism of Action: DprE1 Inhibition
The molecular target for many antimycobacterial nitro-compounds is Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). This enzyme is essential for the biosynthesis of two critical components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan.[1] Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to a compromised cell wall and ultimately, bacterial death. It is hypothesized that N-alkyl nitrobenzamides, including the dodecyl derivative, act as inhibitors of DprE1.
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